![molecular formula C21H19NO4S B2998975 3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide CAS No. 868676-93-1](/img/structure/B2998975.png)
3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide
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Description
3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, also known as BPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of compounds known as sulfonylureas, which are commonly used in the treatment of diabetes. However, BPP has shown promise in treating a range of other conditions, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Nonsteroidal Progesterone Receptor Antagonists
A study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists. Progesterone receptors play vital roles in the female reproductive system, and antagonists are considered for treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The research identified the benzenesulfonanilide skeleton as a new scaffold for PR antagonists, leading to compounds with potent PR-antagonistic activity, high binding affinity, and selectivity over the androgen receptor (Yamada et al., 2016).
Carbonic Anhydrase Inhibitors for Antitumor Activity
Another study synthesized new benzenesulfonamide derivatives and tested them for cytotoxicity and carbonic anhydrase (CA) inhibition. Certain derivatives showed promising cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, crucial for further anti-tumor activity studies (Gul et al., 2016).
Synthetic Applications of Metalated Sulfonamides
Metalated sulfonamides have been highlighted for their synthetic applications, especially in heterocyclic synthesis. The directed ortho metalation methodology opens vast possibilities for creating complex molecules from arylsulfonamides, showcasing their potential in organic synthesis (Familoni, 2002).
Novel Antitumor Drugs Against Ovarian Cancer
A novel benzenesulfonamide derivative was synthesized and evaluated for its antitumor effects against ovarian cancer OVCAR-8 cells. The study demonstrated the compound's potent inhibition of cell proliferation and its effects on the Wnt/β-catenin/GSK3β pathway, suggesting its potential as a lead compound for ovarian cancer treatment (Jia et al., 2020).
Highly Effective Carbonic Anhydrase Inhibitors
Research on benzenesulfonamides incorporating flexible triazole moieties showed that these compounds are highly effective inhibitors of human carbonic anhydrase isoforms. These findings, supported by computational and X-ray crystallographic studies, indicate significant potential for developing new treatments targeting conditions like glaucoma (Nocentini et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(15-16-27(24,25)18-11-5-2-6-12-18)22-19-13-7-8-14-20(19)26-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENBAFGJBYNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide |
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